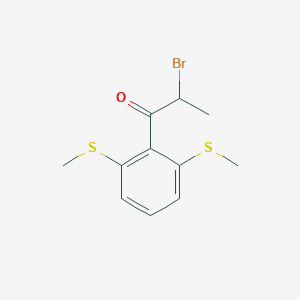
1-(2,6-Bis(methylthio)phenyl)-2-bromopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Bis(methylthio)phenyl)-2-bromopropan-1-one is an organic compound characterized by the presence of a bromine atom and two methylthio groups attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(2,6-Bis(methylthio)phenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound. One common method includes the reaction of 2,6-bis(methylthio)benzene with bromine in the presence of a catalyst. The reaction conditions often require a solvent such as dichloromethane and a temperature control to ensure the selective bromination at the desired position on the phenyl ring.
Industrial production methods may involve more scalable approaches, such as continuous flow reactors, to optimize yield and purity. These methods also focus on minimizing by-products and ensuring the efficient use of reagents.
Analyse Chemischer Reaktionen
1-(2,6-Bis(methylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation Reactions: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include polar aprotic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Bis(methylthio)phenyl)-2-bromopropan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure allows it to be used in the design of new drugs, especially those targeting specific enzymes or receptors.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 1-(2,6-Bis(methylthio)phenyl)-2-bromopropan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2,6-Bis(methylthio)phenyl)-2-bromopropan-1-one include:
1-(2,6-Dimethylphenyl)-2-bromopropan-1-one: Lacks the methylthio groups, resulting in different chemical reactivity and applications.
1-(2,6-Bis(methylthio)phenyl)-2-chloropropan-1-one:
1-(2,6-Bis(methylthio)phenyl)-2-iodopropan-1-one: Contains iodine instead of bromine, which can influence its chemical behavior and applications.
Eigenschaften
Molekularformel |
C11H13BrOS2 |
|---|---|
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
1-[2,6-bis(methylsulfanyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H13BrOS2/c1-7(12)11(13)10-8(14-2)5-4-6-9(10)15-3/h4-7H,1-3H3 |
InChI-Schlüssel |
RBZMVZSBIIVILM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=C(C=CC=C1SC)SC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B14047623.png)

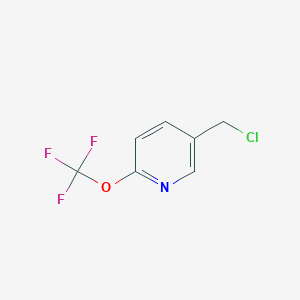
![Boc-Ala[2-Bim(1-Me)]-OH](/img/structure/B14047641.png)
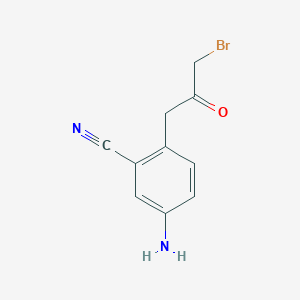
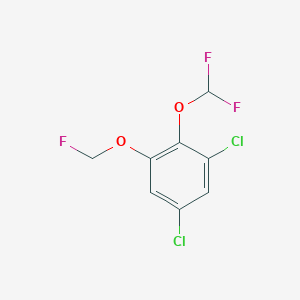
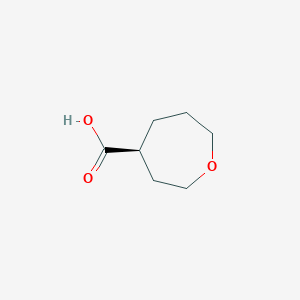
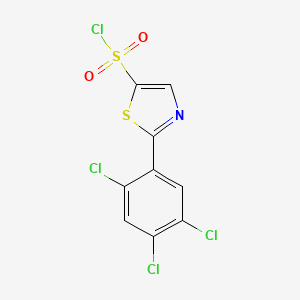

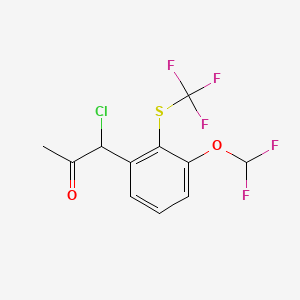



![Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro-](/img/structure/B14047707.png)
